8,8-Difluoro-6-azaspiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-10-4-3-6(7)1-2-6/h10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMIDBYWVUUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spirocyclic Systems in Modern Chemical Research
Spirocycles, which are bicyclic systems joined by a single common atom, are increasingly recognized as privileged structures in modern drug discovery. nih.gov Their primary advantage lies in their inherent three-dimensionality. beilstein-journals.orgacs.org Unlike flat, aromatic systems, spirocycles introduce a defined, rigid, and complex spatial arrangement of atoms. This three-dimensional nature can lead to higher binding affinity and selectivity for biological targets by allowing for more precise and novel interactions within a protein's binding site. acs.org
Furthermore, the incorporation of spirocyclic scaffolds often leads to an increased fraction of sp³-hybridized carbons (Fsp³). beilstein-journals.org A higher Fsp³ value is correlated with greater success in clinical trials, partly because it moves molecular shapes away from planarity, which can improve physicochemical properties such as solubility and metabolic stability while reducing lipophilicity. beilstein-journals.orgacs.org This modulation of properties is a critical aspect of lead optimization in drug development. acs.orgsemanticscholar.org
The Azaspiro 2.5 Octane Motif: Structural Significance and Synthetic Challenges
The azaspiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring, is a particularly noteworthy motif. The piperidine ring is one of the most common N-heterocycles found in FDA-approved drugs, valued for its ability to engage in key binding interactions and its favorable pharmacokinetic profile. chemenu.com The fusion with a strained cyclopropane ring introduces significant conformational rigidity. This rigidity can lock the molecule into a specific conformation, which is advantageous for optimizing its orientation for a biological target, potentially leading to enhanced potency and selectivity. acs.orguni.lu
However, the synthesis of these spirocycles presents challenges. Constructing the spirocyclic core requires specific strategies, which can be broadly categorized as either convergent or divergent. Common methods include the annulation of a cyclopropane ring onto a pre-existing piperidine precursor or, conversely, building the piperidine ring from a starting material already containing a cyclopropyl (B3062369) group. The synthesis of the parent 6-azaspiro[2.5]octane has been achieved from starting materials like 1,1-cyclopropanediacetonitrile. chemicalbook.com Another versatile method involves the ring-opening of spirocyclic epoxides, where the strained three-membered ring is opened by an amine nucleophile to form the desired piperidine structure.
Strategic Role of Geminal Difluorination in Saturated Heterocycles
The introduction of a geminal difluoro (CF₂) group into saturated heterocycles is a powerful strategy in medicinal chemistry. acs.org Fluorine's high electronegativity can significantly alter the local electronic environment of a molecule. This modification can lower the pKa of nearby basic nitrogen atoms, which can be beneficial for tuning a compound's ionization state at physiological pH.
Overview of Research Trajectories for 8,8 Difluoro 6 Azaspiro 2.5 Octane
Retrosynthetic Analysis and Key Disconnections for the this compound Scaffold
A logical retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points involve the formation of the spirocyclic core and the introduction of the gem-difluoro group.
A primary retrosynthetic disconnection of the target molecule (I) points to the precursor ketone, 6-azaspiro[2.5]octan-8-one (II), which can be subjected to gem-difluorination. The azacyclohexane ring in (II) can be envisioned to be formed through an intramolecular cyclization. This leads back to a dinitrile precursor, (1-cyanomethyl-cyclopropyl)-acetonitrile (III).
An alternative strategy involves forming the carbocyclic spiro[2.5]octane system first, followed by the introduction of the nitrogen atom. This approach could start from spiro[2.5]octane-6-carboxylic acid (IV). The carboxylic acid functionality can be converted to an amine via rearrangements like the Curtius or Hofmann rearrangement, followed by cyclization to form the azacyclohexane ring.
Strategic Considerations for Spirocyclopropane Formation
The formation of the spirocyclopropane ring is a critical step in the synthesis of the this compound scaffold. A common and effective method for constructing such a spiro center is through intramolecular cyclization. For instance, the synthesis of the precursor dinitrile, (1-cyanomethyl-cyclopropyl)-acetonitrile, can be a key step. evitachem.com
Another important strategic consideration is the stereochemistry of the spirocycle. While the target molecule, this compound, does not possess a chiral center at the spiro-atom, for analogous substituted spirocycles, controlling the stereochemistry during the cyclopropanation step is crucial. Asymmetric cyclopropanation reactions, often catalyzed by transition metals, can provide enantiomerically enriched products.
Approaches to the Six-Membered Azacyclohexane Ring Assembly
The construction of the six-membered azacyclohexane ring can be achieved through various cyclization strategies. A prominent method involves the reductive cyclization of a dinitrile precursor. The chemoselective reduction of one of the nitrile groups in a molecule like (1-cyanomethyl-cyclopropyl)-acetonitrile, followed by intramolecular attack of the resulting amine onto the remaining nitrile group (or its hydrolyzed form), can lead to the formation of the desired 6-azaspiro[2.5]octan-8-one. evitachem.com
Alternatively, if a pre-formed carbocyclic spiro[2.5]octane core is used, the introduction of the nitrogen atom to form the heterocycle is necessary. Starting from spiro[2.5]octane-6-carboxylic acid, the Curtius rearrangement of the corresponding acyl azide (B81097) or the Hofmann rearrangement of the primary amide can generate an isocyanate or an amine, respectively. organic-chemistry.orgrsc.orgorganic-chemistry.org These intermediates can then be cyclized to form the 6-azaspiro[2.5]octane ring system.
Regioselective and Stereoselective Introduction of Fluorine Atoms
The introduction of the gem-difluoro group at the C8 position is a defining feature of the target molecule. A highly effective and regioselective method for this transformation is the deoxofluorination of the corresponding ketone, 6-azaspiro[2.5]octan-8-one. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose. google.comorganic-chemistry.orgresearchgate.netorgsyn.orgresearchgate.net These reagents convert the carbonyl group into a gem-difluoride under relatively mild conditions.
The reaction mechanism typically involves the formation of a fluoro-oxosulfonium intermediate, which then undergoes nucleophilic attack by fluoride (B91410) to yield the gem-difluoro compound. The regioselectivity is ensured by the position of the starting carbonyl group. While the target molecule is achiral, for substrates with existing stereocenters, the reaction conditions for fluorination are generally mild enough to avoid epimerization.
Cyclization Strategies for the Spiro[2.5]octane Core
The formation of the spiro[2.5]octane core is a pivotal step in the synthesis of the target molecule and its analogs. Various cyclization strategies can be employed, each with its own set of advantages and limitations.
Carbene/Carbenoid Insertion Reactions into Cyclopropane (B1198618) Derivatives
While not a direct method for the synthesis of the 6-azaspiro[2.5]octane core from a pre-existing cyclopropane, carbene and carbenoid chemistry plays a fundamental role in the formation of the initial cyclopropane ring. The Simmons-Smith reaction, which utilizes a carbenoid, is a classic method for cyclopropanation of alkenes. More modern approaches involve the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper complexes. These methods can often be performed with high stereocontrol.
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions offer alternative pathways to the 6-azaspiro[2.5]octane skeleton. For instance, a smaller ring system could be expanded, or a larger ring could be contracted to form the desired six-membered azacycle. While less common for this specific spirocycle, such strategies are valuable in the synthesis of various heterocyclic systems. For example, the ring expansion of cyclopropylamines has been studied and can lead to the formation of larger nitrogen-containing rings.
A hypothetical ring expansion approach to 6-azaspiro[2.5]octan-8-one could involve a Tiffeneau-Demjanov-type rearrangement of a 1-(aminomethyl)cyclopropyl methyl ketone derivative. However, the direct cyclization methods described earlier are generally more straightforward and higher yielding for this particular target.
Data Tables
Table 1: Reagents for Gem-Difluorination of Cyclic Ketones
| Reagent Name | Chemical Formula | Typical Reaction Conditions | Remarks |
|---|---|---|---|
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | CH₂Cl₂, -78 °C to rt | Thermally unstable, can lead to elimination byproducts. google.com |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | Neat or in solvent (e.g., CH₂Cl₂), rt to reflux | More thermally stable than DAST, often gives higher yields. organic-chemistry.orgresearchgate.netorgsyn.orgresearchgate.net |
Table 2: Key Synthetic Intermediates and Their Precursors
| Target Intermediate | Precursor(s) | Key Transformation | Reference(s) |
|---|---|---|---|
| 6-Azaspiro[2.5]octan-8-one | (1-Cyanomethyl-cyclopropyl)-acetonitrile | Reductive cyclization | evitachem.com |
| 6-Azaspiro[2.5]octane | Spiro[2.5]octane-6-carboxylic acid | Curtius or Hofmann Rearrangement | organic-chemistry.orgrsc.orgorganic-chemistry.org |
Intramolecular Annulation Reactions
Intramolecular annulation, the formation of a new ring onto a pre-existing structure, is a powerful strategy for constructing spirocyclic frameworks like the 6-azaspiro[2.5]octane core. These reactions often proceed with high efficiency and stereocontrol, building molecular complexity in a single step.
One plausible approach to the 6-azaspiro[2.5]octane skeleton involves the intramolecular cyclization of a suitably functionalized cyclopropane derivative. For instance, a precursor containing a cyclopropylmethylamine moiety and a tethered electrophilic group can undergo cyclization to form the piperidine ring. The reaction can be designed to proceed via radical, cationic, or anionic pathways, depending on the nature of the starting materials and reagents.
A notable example of a related intramolecular process is the titanium-mediated reductive cyclization of dinitriles. The synthesis of 6-azaspiro[2.5]octane hydrochloride has been achieved starting from (1-cyanomethyl-cyclopropyl)-acetonitrile. evitachem.com In this process, a titanium(IV) isopropoxide catalyst promotes an intramolecular reductive alkylation, where one nitrile group is reduced to an amine which then attacks the second nitrile, leading to the formation of the piperidine ring after hydrolysis. lookchem.com This method highlights the utility of intramolecular strategies in creating the azaspiro[2.5]octane framework from acyclic precursors.
Furthermore, cascade reactions involving intramolecular 1,3-dipolar cycloadditions of nitrones with tethered alkenes have been successfully employed to construct complex azabicyclic systems, a strategy that could be adapted for azaspirocycle synthesis. core.ac.uk
Incorporation of Nitrogen into the Azaspiro[2.5]octane Framework
The introduction of the nitrogen atom is a critical step in the synthesis of this compound. Several methodologies can be employed to construct the nitrogen-containing piperidine ring of the spirocycle.
Reductive amination is a highly versatile and widely used method for the synthesis of amines, including cyclic and spirocyclic structures. tcichemicals.comorganic-chemistry.orggoogle.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. uliege.be
For the synthesis of the 6-azaspiro[2.5]octane core, an intramolecular reductive amination of a precursor containing both a carbonyl group and an amine tethered by a suitable linker is a viable strategy. For example, a δ-amino ketone with a cyclopropane ring at the appropriate position could undergo intramolecular imine formation followed by reduction to yield the desired spirocycle. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. organic-chemistry.org The use of titanium(IV) isopropoxide can also facilitate reductive amination by acting as a Lewis acid to activate the carbonyl group. organic-chemistry.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient pathway to diverse heterocyclic scaffolds. tcichemicals.com These reactions are characterized by high atom economy and procedural simplicity.
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core azaspiro[2.5]octane ring system. For instance, a reaction involving a cyclopropane-containing building block, an amine source, and a third component that facilitates ring closure could potentially assemble the spirocyclic framework in a convergent manner. The Ugi and Passerini reactions are powerful isocyanide-based MCRs that have been used to create complex spiro-fused lactams and could be conceptually adapted. Electrochemical MCRs have also been developed for the synthesis of highly functionalized spirocycles, such as ethyl 1,1,2,2-tetracyano-6-azaspiro[2.5]octane-6-carboxylate, demonstrating the potential for innovative approaches to this scaffold. researchgate.netresearchgate.net
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. This strategy is fundamental to the synthesis of many nitrogen heterocycles.
The formation of the 6-azaspiro[2.5]octane ring can be envisioned through the cyclocondensation of a cyclopropane-containing 1,5-dielectrophile with a primary amine or ammonia (B1221849). Alternatively, a 1,5-diamine functionalized with a cyclopropane moiety could react with a dielectrophile. A practical example is the synthesis of 1-oxa-2-azaspiro[2.5]octane from cyclohexanone (B45756), ammonia, and sodium hypochlorite, which proceeds via a cyclocondensation mechanism. smolecule.com While this produces an oxaziridine (B8769555), it demonstrates the feasibility of forming a spiro[2.5] system through condensation around a six-membered ring. The synthesis of spiro[2.5]octane-1,1-dicarbonitriles has also been reported, providing a potential precursor for further transformations into the desired azaspirocycle. researchgate.net
Methodologies for Geminal Difluorination at the Spiro Center
The introduction of the gem-difluoro group at the C8 position is a key transformation to arrive at the target molecule. This is typically achieved by the difluorination of a corresponding ketone precursor, in this case, 6-azaspiro[2.5]octan-8-one. fluorochem.co.uk
Electrophilic fluorinating reagents are now the preferred method for introducing fluorine into electron-rich centers, such as the α-position of a ketone. worktribe.comtcichemicals.com These reagents are generally more stable and easier to handle than gaseous fluorine. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent known for its effectiveness in the geminal difluorination of ketones. sapub.orgorganic-chemistry.orgorganic-chemistry.org
The mechanism of difluorination of a ketone like 6-azaspiro[2.5]octan-8-one with Selectfluor® is believed to proceed through the formation of an enol or enolate intermediate. The electron-rich double bond of the enol attacks the electrophilic fluorine of the reagent. sapub.org A second fluorination event at the same carbon atom then leads to the gem-difluorinated product. The reaction conditions, such as solvent and temperature, can be optimized to favor either mono- or difluorination. sapub.orgbeilstein-journals.org For instance, conducting the reaction in acetonitrile (B52724) at elevated temperatures often promotes difluorination. sapub.org
Other electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and various N-fluoropyridinium salts. beilstein-journals.org Hypervalent iodine reagents, such as p-TolIF₂, have also been used for the gem-difluorination of hydrazones, which can be derived from ketones. acs.org
Table of Reaction Conditions for Electrophilic Fluorination:
| Reagent | Substrate Type | Solvent | Temperature | Outcome | Reference(s) |
| Selectfluor® | 1,3-Diketones | Acetonitrile | Reflux | Gem-difluorination | sapub.org |
| Selectfluor® | Enamines | Acetonitrile | Room Temp | Gem-difluorination | organic-chemistry.org |
| p-TolIF₂/TiF₃ | Hydrazones | Dichloromethane (B109758) | Room Temp | Gem-difluorination | acs.org |
| Selectfluor® | 1,3-Dicarbonyls | Water | Not specified | Selective mono- and difluorination | organic-chemistry.orgorganic-chemistry.org |
Nucleophilic Fluorination and Deoxofluorination Techniques
A primary strategy for the synthesis of this compound involves the deoxofluorination of the corresponding ketone precursor, 6-azaspiro[2.5]octan-8-one. This transformation is a cornerstone in organofluorine chemistry, converting a carbonyl group into a gem-difluoromethylene group.
Deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are commonly employed for this purpose. The reaction mechanism typically involves the initial formation of a fluoro-alkoxy-sulfurane intermediate, followed by the elimination of sulfur dioxide and a fluoride-mediated rearrangement to yield the gem-difluoro compound. While effective, these reagents can be hazardous and require careful handling.
Another approach is nucleophilic fluorination. While less direct for the synthesis of gem-difluoro compounds from ketones, it plays a crucial role in the synthesis of fluorinated building blocks. For instance, nucleophilic substitution reactions on suitable precursors can introduce a single fluorine atom, which can then be followed by other transformations to construct the spirocyclic system. However, nucleophilic fluorination for the direct conversion of ketones to gem-difluoro compounds often requires harsh conditions and may not be as high-yielding as deoxofluorination.
Recent advancements have focused on developing milder and more selective fluorinating agents. For example, PyFluor (2-pyridylsulfur trifluoride) and XtalFluor-E® and XtalFluor-M® (diethylamino- and morpholinosulfur trifluorides) have emerged as valuable reagents for deoxofluorination, often providing higher yields and better safety profiles compared to traditional reagents.
The choice of fluorinating agent and reaction conditions is critical and often depends on the specific substrate and the desired scale of the reaction. For the synthesis of this compound, a typical procedure would involve the treatment of N-protected 6-azaspiro[2.5]octan-8-one with a deoxofluorinating agent in an inert solvent. The protecting group on the nitrogen atom is crucial to prevent side reactions and can be removed in a subsequent step.
Table 1: Comparison of Common Deoxofluorination Reagents
| Reagent | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | Et₂NSF₃ | Low temperature (-78 °C to rt) | Readily available | Thermally unstable, can be explosive |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Room temperature to elevated temperatures | More thermally stable than DAST | Can be more expensive |
| PyFluor | C₅H₄NSF₃ | Room temperature | High reactivity, good for challenging substrates | Can be sensitive to moisture |
| XtalFluor-E® | Et₂NSF₂BF₄ | Room temperature | Crystalline solid, easy to handle | Can be less reactive than DAST |
Metal-Catalyzed Fluorination Strategies
While nucleophilic and deoxofluorination methods are well-established, metal-catalyzed fluorination strategies are emerging as powerful alternatives. These methods often offer improved functional group tolerance and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of fluorinated arenes and heterocycles. While not directly applicable to the gem-difluorination of a ketone, these methods can be used to synthesize fluorinated precursors for the construction of the azaspiro[2.5]octane ring system. For instance, a fluorinated aromatic or heteroaromatic group could be coupled to a suitable precursor, followed by cyclization to form the spirocycle.
More recently, transition-metal-catalyzed methods for deoxyfluorination have been reported. These reactions often utilize a metal catalyst, such as ruthenium, to activate the carbonyl group, facilitating fluorination with a fluoride source. acs.org This approach can expand the substrate scope to include electron-rich systems that are often challenging for traditional deoxofluorination reagents. acs.org
Another area of active research is the development of enantioselective fluorination reactions. Chiral metal complexes can be used to catalyze the asymmetric introduction of fluorine atoms, which is of great interest for the synthesis of chiral drugs. While the synthesis of this compound itself does not involve the creation of a chiral center at the fluorinated carbon, these methods are highly relevant for the synthesis of analogous spirocycles with additional stereocenters.
The development of metal-catalyzed fluorination reactions is a rapidly evolving field, and it is likely that new and more efficient methods for the synthesis of this compound and its analogs will emerge in the near future.
Development of Practical and Scalable Synthetic Routes
The transition from a laboratory-scale synthesis to a practical and scalable route suitable for industrial production presents a unique set of challenges. The following sections will discuss key considerations in the development of such routes for this compound.
Optimized Reaction Conditions and Process Efficiency
Optimizing reaction conditions is paramount for improving process efficiency and reducing costs. This involves a systematic investigation of various parameters, including:
Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity. For the deoxofluorination step, chlorinated solvents like dichloromethane are often used. However, for greener processes, alternative solvents with better environmental profiles are being explored.
Temperature: Reactions are often conducted at controlled temperatures to optimize yield and purity. evitachem.com For instance, nucleophilic fluorination may require cryogenic conditions, which can be challenging to scale up.
Reagent Stoichiometry: Using the optimal amount of each reagent is crucial for maximizing yield and minimizing waste.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times.
Process efficiency can also be enhanced by telescoping reactions, where multiple synthetic steps are performed in a single reactor without isolating the intermediates. This can significantly reduce processing time and waste.
Minimization of Chromatographic Purifications in Synthesis
Chromatographic purification is a common technique for isolating and purifying compounds in the laboratory. However, on an industrial scale, it is often time-consuming, expensive, and generates large amounts of solvent waste. Therefore, minimizing or eliminating chromatographic purifications is a key goal in process development.
Strategies for avoiding chromatography include:
Crystallization: If the desired product is a solid, crystallization can be a highly effective and scalable purification method.
Distillation: For volatile compounds, distillation can be used for purification.
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible solvents.
Reaction optimization: By carefully controlling reaction conditions, the formation of impurities can be minimized, potentially eliminating the need for chromatographic purification altogether.
For the synthesis of this compound, developing a route that avoids chromatography for the key intermediates would be a significant advantage for large-scale production. nih.gov
Green Chemistry Principles in Spirocycle Manufacturing
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Chemicals: Choosing less hazardous reagents and solvents. For example, replacing toxic solvents with greener alternatives like water or supercritical carbon dioxide.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. whiterose.ac.uk
Waste Prevention: Designing syntheses to prevent waste rather than treating or cleaning up waste after it has been created.
By incorporating these principles into the development of the synthetic route for this compound, it is possible to create a process that is not only efficient and cost-effective but also environmentally responsible.
Elucidation of Reaction Mechanisms in Spirocyclization Processes
The construction of the 6-azaspiro[2.5]octane core is a key step in the synthesis of this compound. Various synthetic strategies have been developed, each with its own mechanistic pathway.
One common approach involves the intramolecular cyclization of acyclic precursors. For instance, the synthesis can commence from a dinitrile precursor, such as (1-cyanomethyl-cyclopropyl)-acetonitrile. The key steps in this process are:
Chemoselective Reduction: The dinitrile is subjected to a chemoselective reduction, which preferentially reduces one of the nitrile groups to an amine.
Intramolecular Cyclization and Hydrolysis: The newly formed amine then undergoes an intramolecular cyclization by attacking the remaining nitrile group, followed by hydrolysis to form the spirocyclic ketone, 6-azaspiro[2.5]octan-8-one. This cyclization is often catalyzed by an acid.
Another strategy employs cycloaddition reactions to construct the spirocyclic framework. These methods can offer high regio- and stereocontrol. A plausible route involves the reaction of a piperidine derivative with a cyclopropane precursor.
A distinct method for forming a related spirocyclic system, 1-oxa-2-azaspiro[2.5]octane, involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. smolecule.com The proposed mechanism proceeds through the formation of an intermediate chloramine (B81541) species from the reaction of ammonia and sodium hypochlorite. This is followed by an intramolecular nucleophilic substitution, which establishes the spirocyclic framework. smolecule.com While this example forms an oxaziridine ring, the underlying principle of intramolecular cyclization driven by a nucleophilic nitrogen is relevant to the formation of the 6-azaspiro[2.5]octane system.
| Spirocyclization Strategy | Key Mechanistic Steps | Precursors |
| Intramolecular Cyclization | Chemoselective reduction, intramolecular nucleophilic attack, hydrolysis | Dinitrile compounds |
| Cycloaddition Reactions | Concerted or stepwise bond formation | Piperidine derivatives and cyclopropane precursors |
| Intramolecular Nucleophilic Substitution | Formation of an intermediate with a leaving group, intramolecular attack by nitrogen | Varies depending on the specific route |
Understanding Regioselectivity and Stereoselectivity in Fluorination Reactions
The introduction of the gem-difluoro group at the C8 position is typically achieved by the fluorination of the corresponding ketone, 6-azaspiro[2.5]octan-8-one. The choice of fluorinating agent and the reaction conditions are critical in determining the outcome of this transformation.
Commonly used reagents for such deoxofluorinations include diethylaminosulfur trifluoride (DAST) and its more stable crystalline counterparts, as well as electrophilic fluorinating agents like Selectfluor®. nih.govsapub.orgacs.org
The mechanism of fluorination with DAST is complex and can proceed through different pathways, leading to varying stereochemical outcomes. Typically, a reaction with DAST is expected to proceed via an SN2 mechanism, resulting in an inversion of stereochemistry. nih.gov However, retention of stereochemistry has also been observed. nih.gov This is proposed to occur through a double inversion mechanism involving neighboring group participation. nih.gov In the context of 6-azaspiro[2.5]octan-8-one, the nitrogen atom of the piperidine ring can act as a neighboring group, potentially influencing the stereochemical course of the fluorination.
The regioselectivity of fluorination can be a significant challenge, especially in non-symmetrical scaffolds. nih.gov For 6-azaspiro[2.5]octan-8-one, the ketone at the C8 position is the target for fluorination. The inherent symmetry of the cyclopropane ring simplifies the issue of regioselectivity at this position. However, the presence of other reactive sites within the molecule could lead to side reactions if the conditions are not carefully controlled.
The use of electrophilic fluorinating agents like Selectfluor® typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. sapub.org The regioselectivity of this reaction is governed by the stability of the enol/enolate intermediate.
| Fluorinating Agent | Proposed Mechanism | Stereochemical Outcome |
| DAST | SN2 or double inversion (with neighboring group participation) | Inversion or Retention |
| Selectfluor® | Electrophilic attack on an enol/enolate | Dependent on the approach of the electrophile |
Kinetic and Thermodynamic Aspects of Spirocyclic Ring Systems
The stability and reactivity of spirocyclic systems like this compound are influenced by a combination of kinetic and thermodynamic factors. Spirocyclization reactions can be under either kinetic or thermodynamic control, leading to different product distributions. nih.govacs.org
Thermodynamic Considerations:
Kinetic Considerations:
Kinetic control in spirocyclization reactions is often achieved by performing the reaction at low temperatures, which favors the faster-forming product over the more stable thermodynamic product. nih.gov The rate of cyclization can be influenced by factors such as the nature of the solvent and the presence of catalysts. nih.gov For example, in the formation of spiroketals, methanol (B129727) has been shown to act as a catalyst, promoting a kinetic epoxide-opening spirocyclization. acs.org
The study of reaction kinetics, including the determination of reaction orders and rate constants, can provide valuable insights into the mechanism of both the formation and subsequent transformations of this compound.
| Thermodynamic Data for Spiro[2.5]octane | Value | Unit |
| Boiling Point | 398.9 | K |
| Melting Point | 187.0 | K |
| Enthalpy of Vaporization | 38.5 | kJ/mol |
(Data for the parent spiro[2.5]octane) nist.gov
Computational Mechanistic Studies (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and understanding the properties of complex molecules. rsc.orgresearchgate.netdavidpublisher.com For this compound, DFT calculations can provide a wealth of information that is often difficult to obtain experimentally.
Applications of DFT in Studying this compound:
Reaction Pathway Analysis: DFT can be used to map out the potential energy surface for the spirocyclization and fluorination reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism. rsc.org
Regio- and Stereoselectivity: By comparing the energies of different possible transition states, DFT can predict and explain the observed regio- and stereoselectivity of reactions. acs.org For example, calculations can help determine whether the fluorination proceeds via an SN2 or a double inversion mechanism.
Structural and Electronic Properties: DFT calculations can provide insights into the geometry, conformational preferences, and electronic structure of this compound. nih.gov This includes analyzing the effects of the fluorine atoms on bond lengths, bond angles, and charge distribution, which in turn influence the molecule's reactivity. nih.gov
Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the compound and its intermediates. davidpublisher.com
By combining computational predictions with experimental results, a more complete and nuanced understanding of the chemistry of this compound can be achieved.
Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
The elucidation of the structure of this compound and its derivatives relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the core structure. In ¹H NMR, the protons on the piperidine and cyclopropane rings exhibit characteristic chemical shifts and coupling constants that are sensitive to their spatial arrangement. For instance, a structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives demonstrated that homonuclear coupling constants and chemical shifts are indicative of the preferred conformations and the steric and electronic effects of substituents. aip.orgnih.gov The presence of the gem-difluoro group introduces significant changes in the NMR spectra. ¹⁹F NMR spectroscopy is a crucial tool, providing a direct signal for the fluorine atoms. The chemical shift of the fluorine atoms can provide insights into the electronic environment of the cyclopropane ring. Furthermore, through-space and through-bond J-couplings between fluorine and nearby protons (H-F coupling) can help to establish the relative stereochemistry and conformational preferences of the molecule.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netscielo.br The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the fragmentation of related azaspirocycles under electron ionization (EI) is influenced by the location of the nitrogen atom and can lead to characteristic fragment ions. aip.org
A theoretical analysis of the mass spectra of related spiro compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, shows prominent peaks corresponding to the cleavage of the rings, providing insight into the stability of the different parts of the molecule. aip.org For this compound, fragmentation would likely involve the piperidine and cyclopropane rings, with the presence of fluorine influencing the fragmentation pathways.
| Technique | Typical Observations and Insights |
| ¹H NMR | Chemical shifts and coupling constants of piperidine and cyclopropane protons reveal conformational details. |
| ¹³C NMR | Chemical shifts of carbons adjacent to fluorine and nitrogen are significantly affected, providing structural clues. |
| ¹⁹F NMR | Direct detection of fluorine provides information on the electronic environment and stereochemistry. |
| Mass Spec | Confirms molecular weight and elemental composition; fragmentation patterns reveal structural motifs. |
X-ray Crystallographic Studies for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a chiral center is present. For spirocyclic systems, X-ray crystallography provides precise information on bond lengths, bond angles, and the puckering of the rings.
While a specific crystal structure for this compound was not found in the reviewed literature, studies on related spirocyclic compounds offer valuable insights. For example, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde revealed a trans-orientation of the substituents on the cyclopropane ring. nih.gov The analysis of this structure showed that the plane of the cyclopropane ring forms specific dihedral angles with the adjacent cyclohexane (B81311) ring. nih.gov Similarly, for this compound, X-ray crystallography would be expected to show the piperidine ring in a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the cyclopropane ring relative to the piperidine ring would be a key feature of the solid-state structure.
The determination of the absolute stereochemistry of chiral derivatives is often achieved through X-ray crystallography of a derivative containing a heavy atom or by using a chiral resolving agent. ethz.ch For derivatives of 6-azaspiro[2.5]octane, the stereochemistry is a critical factor in their biological activity, as the rigid spirocyclic core orients functional groups in a precise manner for interaction with biological targets.
| Structural Parameter | Expected Value/Observation |
| Piperidine Ring Conformation | Chair conformation |
| Cyclopropane Ring Geometry | Near 60° internal angles |
| Spiro Center | Tetrahedral geometry |
| C-F Bond Length | ~1.35 Å |
Conformational Analysis of Spiro[2.5]octane Systems via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. acs.org These methods can calculate the relative energies of different conformers, providing insights into their populations at equilibrium. For spiro[2.5]octane systems, computational studies can elucidate the preferred puckering of the cyclohexane ring and the orientation of substituents.
A DFT study on the oxidation of spiro[2.5]octane showed that the reaction occurs predominantly at the axial C4-H bond, which is activated by hyperconjugative interactions with the Walsh orbitals of the cyclopropane ring. acs.org This highlights the influence of the cyclopropane ring on the reactivity and conformation of the adjacent six-membered ring.
In the case of this compound, DFT calculations can be used to model the chair and boat conformations of the piperidine ring and to determine the energetic preference. The introduction of the gem-difluoro group is expected to have a significant impact on the conformational energetics. Computational studies on fluorinated macrocycles have shown that gem-difluorination can lead to the emergence of new low-energy conformations that are not observed in the non-fluorinated analogues. rsc.orgnih.govdiva-portal.org This is often due to the stereoelectronic effects of the fluorine atoms, such as the gauche effect.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Calculation of relative energies of conformers (chair, boat, twist-boat). |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in solution. |
| Exit Vector Plot (EVP) | Analysis of changes in molecular shape upon substitution. |
Influence of Fluorine Atoms on Ring Strain and Conformational Preferences
The introduction of geminal fluorine atoms onto the cyclopropane ring of the 6-azaspiro[2.5]octane scaffold has profound effects on both the ring strain of the three-membered ring and the conformational preferences of the entire molecule.
Ring Strain: Gem-difluorocyclopropanes exhibit a significantly higher ring-strain energy (approximately 42.4 kcal/mol) compared to their non-fluorinated counterparts (approximately 27.1 kcal/mol). rsc.org This increased ring strain is a consequence of the high electronegativity of the fluorine atoms, which alters the electronic structure of the three-membered ring. beilstein-journals.org The increased strain makes the cyclopropane ring more susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. rsc.orgbeilstein-journals.org
Conformational Preferences: The presence of the gem-difluoro group can significantly influence the conformational equilibrium of the adjacent piperidine ring. The strong C-F bonds are highly polarized, leading to dipole-dipole interactions that can favor specific conformations. Studies on fluorinated piperidines have shown that the position of the fluorine atoms can dictate the preferred axial or equatorial orientation of substituents. researchgate.net
In a macrocyclic system, gem-difluorination has been shown to induce a conformational switch, leading to a new minor conformation with a cis-amide bond in equilibrium with the major trans-amide conformation. rsc.orgnih.govdiva-portal.org This effect was attributed to the out-of-plane preference of the difluoroalkoxy system. rsc.orgnih.govdiva-portal.org In this compound, similar stereoelectronic interactions between the C-F bonds and the piperidine ring could influence the chair-boat equilibrium and the orientation of any substituents on the piperidine nitrogen. The rigid nature of the difluorocyclopropane can also act as a conformational lock, further restricting the flexibility of the molecule.
| Property | Effect of gem-Difluorination |
| Ring Strain | Increased due to the high electronegativity of fluorine. |
| Conformational Rigidity | Increased, potentially locking the molecule in a specific conformation. |
| Piperidine Conformation | Potential to shift the equilibrium between chair, boat, and twist-boat forms. |
| Substituent Orientation | Can influence the preference for axial vs. equatorial positioning of substituents on the piperidine ring. |
Chemical Reactivity and Derivatization of the 8,8 Difluoro 6 Azaspiro 2.5 Octane Core
Reactions at the Nitrogen Atom: N-Alkylation, N-Acylation, and N-Functionalization
The secondary amine in the 6-position of the azaspiro[2.5]octane ring is a key handle for derivatization. It readily undergoes a variety of classical N-functionalization reactions, allowing for the introduction of a wide range of substituents to modulate the physicochemical and biological properties of the molecule.
N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkyl halides or through reductive amination. These reactions are typically carried out in the presence of a base to neutralize the acid generated. For instance, N-alkylation can be achieved using an appropriate alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH).
N-Acylation: Acylation of the nitrogen atom is another common transformation, leading to the formation of amides. This is typically achieved by reacting the 8,8-difluoro-6-azaspiro[2.5]octane core with acyl chlorides, acid anhydrides, or carboxylic acids using standard peptide coupling reagents. These reactions are fundamental in the synthesis of bioactive molecules, as the resulting amide bond can participate in key hydrogen bonding interactions with biological targets. For example, the reaction with substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) furnishes the corresponding N-benzoyl derivatives.
N-Arylation and Other N-Functionalizations: The nitrogen atom can also undergo N-arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. Furthermore, it can be functionalized with a variety of other groups, including sulfonyl groups through reaction with sulfonyl chlorides, and carbamate (B1207046) groups via reaction with chloroformates or isocyanates. These transformations further expand the chemical space accessible from this scaffold.
The following table provides examples of derivatives synthesized through reactions at the nitrogen atom:
| Derivative Name | Reagent/Reaction Type | Reference |
| 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane | N-Acylation | rsc.org |
| 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one | N-Acylation | bohrium.com |
| 5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol | N-Alkylation | researchgate.net |
| 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane | N-Acylation | researchgate.net |
| Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate | N-Acylation | google.com |
| N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide | N-Acylation | nih.gov |
Transformations Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring in the this compound core is a source of inherent ring strain, which can be harnessed for various chemical transformations. While kinetically stable, this three-membered ring can undergo ring-opening reactions under specific conditions, providing access to more complex molecular architectures. rsc.orgbeilstein-journals.org
Lewis Acid-Catalyzed Ring-Opening: The activation of the cyclopropane ring can be achieved using Lewis acids. acs.org In the presence of a strong Lewis acid, the C-C bonds of the cyclopropane can be cleaved to form a carbocationic intermediate, which can then be trapped by a nucleophile. acs.orgrsc.org The regioselectivity of the ring-opening is influenced by the substitution pattern and the nature of the Lewis acid and nucleophile. rsc.org For the this compound system, this could lead to the formation of functionalized piperidine (B6355638) derivatives.
Ring Expansion Reactions: Spirocyclopropanes can undergo ring expansion reactions to form larger ring systems. rsc.orgresearchgate.net For example, reaction with sulfonium (B1226848) ylides can lead to the formation of spirocyclobutanes. rsc.org While specific examples for this compound are not extensively documented, the general principles of such transformations suggest their potential applicability.
Cycloaddition Reactions: The strained nature of the cyclopropane ring allows it to participate in certain cycloaddition reactions, although this is less common than for alkenes. researchgate.net
Reactivity of the Geminal Difluoromethylene Moiety
The geminal difluoromethylene (CF2) group at the 8-position is a key feature of the molecule, imparting unique electronic properties. While generally considered to be chemically inert, the C-F bonds can be activated under specific and often harsh conditions. nih.gov
Inertness to Standard Reagents: The CF2 group is stable to a wide range of common reagents used in organic synthesis, which is advantageous as it allows for selective modifications at other positions of the molecule without affecting the difluoro moiety. beilstein-journals.org
C-F Bond Activation: The activation of the strong C-F bonds is challenging but can be achieved using potent reagents such as strong Lewis acids or through transition-metal catalysis. nih.govresearchgate.net This can lead to defluorination or functionalization at the fluorinated carbon. For instance, catalytic hydrodefluorination of geminal difluorocyclopropanes has been shown to yield monofluoroalkenes. rsc.org The development of methods for the selective activation of a single C-F bond in a difluoromethylene group is an active area of research. nih.gov
Selective Functionalization and Late-Stage Derivatization Strategies
The orthogonal reactivity of the different functional groups within the this compound core makes it an excellent scaffold for selective functionalization and late-stage derivatization in drug discovery programs. scispace.comnih.gov
Orthogonal Protection Strategies: By employing suitable protecting groups for the nitrogen atom, it is possible to perform chemistry on other parts of the molecule, such as the cyclopropane ring, and then deprotect the nitrogen for further functionalization. This allows for a divergent synthetic approach to libraries of compounds.
Late-Stage Functionalization: The robust nature of the core structure allows for its incorporation early in a synthetic sequence, with subsequent modifications made at later stages. This is particularly valuable in medicinal chemistry for the rapid generation of analogs with diverse properties. scispace.com For example, after N-acylation, further modifications could potentially be introduced on the aromatic or heterocyclic acyl group. The development of C-H activation methods could also enable direct functionalization of the piperidine ring, although this would likely require careful optimization to achieve selectivity.
Design and Synthesis of Analogues and Homologues of 8,8 Difluoro 6 Azaspiro 2.5 Octane
Exploration of Substituent Effects on the Azaspiro[2.5]octane Scaffold
For instance, in the development of potent GLP-1 receptor agonists, a series of 6-azaspiro[2.5]octane derivatives were synthesized and optimized. researchgate.net The structure-activity relationship (SAR) was explored by modifying substituents on the azaspirocyclic core, guided by structural information from cryogenic electron microscopy. researchgate.net This optimization process highlights the sensitivity of the target receptor to even subtle changes in the ligand's structure.
Another area of exploration involves the substitution on the piperidine (B6355638) ring of the azaspiro[2.5]octane system. A patent for Nav1.8 inhibitors describes various substituted azaspiro[2.5]octane structures, where substituents can range from simple alkyl groups to more complex moieties. google.com These substitutions are designed to alter the compound's interaction with the ion channel, demonstrating the scaffold's versatility in presenting diverse chemical functionalities. google.com
The following table summarizes representative examples of substituted 6-azaspiro[2.5]octane analogues, illustrating the diversity of modifications that have been explored.
| Compound/Analogue Class | R-Group on Nitrogen | Other Substituents | Purpose/Observation |
| GLP-1 Agonist Leads | Benzyloxypyrimidine moiety | Varies | Optimization of SAR for potent agonism researchgate.net |
| Nav1.8 Inhibitors | Amino-N-heteroaryl-nicotinamide | 1 to 8 substituents (e.g., halogen, OH, oxo, alkyl) | Exploration of SAR for ion channel inhibition google.com |
| General Building Blocks | Boc (tert-Butoxycarbonyl) | None | Protection of the amine for further synthetic elaboration epo.org |
Synthesis of Spirocycles with Varying Ring Sizes and Heteroatom Distributions
Expanding beyond the foundational 6-azaspiro[2.5]octane structure, medicinal chemists have synthesized a wide array of spirocycles with different ring sizes and heteroatom arrangements. These modifications aim to alter the scaffold's three-dimensional shape, rigidity, and polarity, thereby influencing its binding to biological targets and its pharmacokinetic properties.
Visible-light-driven photocatalysis has enabled the multicomponent direct assembly of N-heterospirocycles, including those with varying aliphatic ring sizes. nih.govacs.org This method has been used to create spirocyclic systems with small (e.g., cyclopropane), medium, and even large macrocyclic rings attached to the nitrogen-containing ring. nih.govacs.org For example, 8-(Chloromethyl)-6-tosyl-6-azaspiro[3.4]octane has been synthesized using this approach, showcasing the construction of a spiro-pyrrolidine fused with a cyclopentane (B165970) ring. nih.govacs.org
The introduction of additional heteroatoms into the spirocyclic framework is another key strategy. The synthesis of 2,6-diazaspiro[3.3]heptane, a bioisostere for piperazine, has been a subject of intense research. rsc.org Similarly, the creation of 1-oxa-2,6-diazaspiro[3.3]heptane introduces a third heteroatom, which can further modulate physicochemical properties and open new intellectual property avenues. rsc.org Other examples include the synthesis of oxa-azaspiro[4.5]decanes and 2-oxaspiro[3.5]nonanes, which replace a carbon atom with oxygen, thereby altering the scaffold's hydrogen bonding capacity and polarity. acs.org
The table below presents a selection of synthesized spirocycles with varied ring structures and heteroatom content, highlighting the chemical diversity achievable.
| Spirocycle Name | Ring System | Heteroatoms | Synthetic Approach |
| 4-Azaspiro[2.4]heptane | [2.4] | 1 (N) | Multi-step synthesis from tert-butyl cyclopropanecarboxylate (B1236923) nih.gov |
| 2,6-Diazaspiro[3.3]heptane | [3.3] | 2 (N, N) | Various, often multi-step routes focusing on efficiency rsc.org |
| 8-(Chloromethyl)-6-tosyl-6-azaspiro[3.4]octane | [3.4] | 1 (N) | Photocatalytic multicomponent reaction nih.govacs.org |
| 2-Oxaspiro[3.5]nonan-7-one | [3.5] | 1 (O) | Wittig reaction precursor acs.org |
| 6-Oxa-2-azaspiro[4.5]decane | [4.5] | 2 (O, N) | Not specified |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | [3.3] | 3 (O, N, N) | Recently reported novel synthesis rsc.org |
Bioisosteric Replacement Strategies in Spirocyclic Amine Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. Spirocyclic scaffolds, including analogues of 8,8-difluoro-6-azaspiro[2.5]octane, are frequently employed as bioisosteric replacements for more common, often "flat" or conformationally flexible, cyclic amines.
The rigid, sp³-rich nature of spirocycles makes them excellent three-dimensional bioisosteres for traditional ring systems. rsc.orgacs.org For example, 2-azaspiro[3.3]heptane has been successfully used as a bioisostere for piperidine. rsc.org Similarly, 2,6-diazaspiro[3.3]heptane is a well-established replacement for piperazine, a substitution that has led to significant improvements in target selectivity and reductions in off-target effects in compounds like Olaparib. rsc.org The rationale behind these replacements is that the spirocyclic core can project substituents into space in a more defined manner, potentially leading to better target engagement and improved physicochemical properties like metabolic stability and lipophilicity. rsc.org
The gem-difluoro group in the parent compound is itself a product of a bioisosteric replacement strategy. Fluorine is often used to replace hydrogen to block metabolic oxidation at that position. The CF₂ group can also act as a bioisostere for a carbonyl group or an ether oxygen, altering the electronic properties and hydrogen-bonding capabilities of the molecule. acs.org
The following table outlines common bioisosteric replacements involving spirocyclic amine scaffolds.
| Original Moiety | Spirocyclic Bioisostere | Rationale/Advantage |
| Piperidine | 2-Azaspiro[3.3]heptane, 6-Azaspiro[2.5]octane | Increased three-dimensionality, improved metabolic stability, novel chemical space rsc.orgprinceton.edu |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved target selectivity, reduced cytotoxicity rsc.org |
| Morpholine | "Angular" spirocyclic azetidines, Oxaspirocycles | Altered physicochemical properties (e.g., pKa, lipophilicity), conformational restriction researchgate.net |
| gem-Dimethyl group | Cyclopropane (B1198618) ring (as in azaspiro[2.5]octane) | Conformational rigidity, metabolic stability acs.org |
| Carbonyl group | gem-Difluoro group (CF₂) | Metabolic blocking, modulation of electronic properties acs.org |
Stereochemical Control in Analogue Synthesis
The synthesis of spirocyclic amines with defined stereochemistry is critical, as different stereoisomers of a drug candidate can have vastly different biological activities and safety profiles. Consequently, significant research has been dedicated to developing stereocontrolled synthetic routes to analogues of this compound.
One powerful approach involves the use of organocatalysis. Chiral organocatalysts can facilitate asymmetric reactions, such as [3+3] cycloadditions, to construct the six-membered nitrogen-containing ring with a high degree of stereocontrol. This method allows for the rapid assembly of chiral azaspirocyclic cores from achiral precursors.
Another common strategy is the asymmetric reduction of a prochiral ketone precursor. For instance, the synthesis of the chiral alcohol (4S)-6-Azaspiro[2.5]octan-4-ol can be achieved through the highly enantioselective reduction of the corresponding ketone, 6-azaspiro[2.5]octan-4-one. This transformation can be effectively carried out using biocatalysis in a continuous-flow system, which offers high efficiency and stereoselectivity.
Ring-opening reactions of chiral epoxides also provide a reliable entry into enantiomerically pure azaspirocycles. The inherent strain of the epoxide ring allows for regioselective and stereospecific opening by an amine nucleophile. For the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol, a precursor such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which contains a fused epoxide, can be utilized to install the desired stereochemistry at the C4 position.
These methods underscore the importance of precise stereochemical control in generating advanced intermediates for drug discovery.
| Stereocontrol Method | Reaction Type | Key Features | Example Application |
| Organocatalysis | Asymmetric [3+3] Cycloaddition | Uses chiral amines or Brønsted acids to induce enantioselectivity in ring formation. | Construction of chiral six-membered heterocyclic rings. |
| Biocatalysis | Asymmetric Ketone Reduction | Employs enzymes for highly enantioselective reduction of a prochiral ketone. | Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol from 6-azaspiro[2.5]octan-4-one. |
| Chiral Precursors | Epoxide Ring-Opening | Nucleophilic attack by an amine on a chiral epoxide precursor with inversion of configuration. | Synthesis of chiral 6-Azaspiro[2.5]octan-4-ol derivatives. |
Applications of 8,8 Difluoro 6 Azaspiro 2.5 Octane As a Synthetic Building Block
Utility in the Construction of Complex Molecular Architectures
The reactivity of the gem-difluorocyclopropane ring itself, particularly under conditions that promote ring-opening, can lead to the formation of novel fluoroalkene-containing structures, further expanding its synthetic utility. rsc.org The controlled manipulation of this strained ring system allows access to a diverse array of molecular skeletons that would be challenging to synthesize through other methods. beilstein-journals.org
Applications in Medicinal Chemistry as a Privileged Scaffold for Ligand Design
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets with high affinity and selectivity. man.ac.uk The introduction of a gem-difluoro group into the 6-azaspiro[2.5]octane framework can enhance its properties as a privileged scaffold. Fluorine's high electronegativity can influence the acidity of the neighboring N-H proton, modulate hydrogen bonding capabilities, and improve metabolic stability by blocking potential sites of oxidation. pharmtech.comhovione.com
The 6-azaspiro[2.5]octane scaffold has been successfully employed in the design of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which are of significant interest for the treatment of type 2 diabetes and obesity. nih.gov The incorporation of the 8,8-difluoro substitution pattern can be a key strategy in the lead optimization process to fine-tune the pharmacokinetic and pharmacodynamic properties of such ligands.
Interactive Table: Comparison of Spirocyclic Scaffolds in Medicinal Chemistry
| Scaffold | Key Features | Therapeutic Area of Interest |
| 6-Azaspiro[2.5]octane | 3D structure, secondary amine for functionalization | GLP-1 Receptor Agonism (Diabetes, Obesity) |
| 8,8-Difluoro-6-azaspiro[2.5]octane | Enhanced metabolic stability, modulated basicity, potential for unique interactions due to fluorine | Potentially enhanced GLP-1 Receptor Agonism and other CNS targets |
| 2-Oxa-6-azaspiro[3.3]heptane | Bioisostere for other cyclic amines, compact structure | Various, including CNS disorders |
| 2,7-Diazaspiro[3.5]nonane | Two points for diversification, potential for bidentate chelation | Oncology, Antiviral |
Role in the Synthesis of Advanced Intermediates for Active Pharmaceutical Ingredients
The stability and predictable reactivity of this compound make it an ideal intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). cam.ac.uk Its secondary amine can be protected and deprotected under standard conditions, allowing for the selective modification of other parts of a larger molecule. The introduction of this fluorinated spirocycle early in a synthetic route can significantly impact the properties of the final API, improving its oral bioavailability and metabolic profile. hovione.com
While specific examples for this compound are not extensively documented in public literature, the analogous 4-oxa-7-azaspiro[2.5]octane has been used as an intermediate in the preparation of compounds with LRRK2 kinase inhibitory activity for potential Parkinson's disease treatment. beilstein-journals.org This highlights the potential of this class of spirocycles as key building blocks for complex APIs.
Potential in Catalysis and Chiral Ligand Development
The C2-symmetric nature of certain derivatives of spirocycles makes them attractive candidates for the development of chiral ligands for asymmetric catalysis. rsc.org While the parent this compound is achiral, its framework can be elaborated to introduce chirality. For instance, substitution on the cyclopropane (B1198618) or piperidine (B6355638) ring could lead to chiral derivatives.
These chiral derivatives, containing a nitrogen atom for metal coordination, could serve as ligands in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, or cycloaddition. nih.gov The rigidity of the spirocyclic scaffold can lead to well-defined metal complexes, potentially resulting in high levels of enantioselectivity in catalytic transformations. Helically chiral polymers, which can act as ligands, have also been explored in asymmetric catalysis, suggesting another avenue for the application of monomers derived from this spirocycle. researchgate.net
Emerging Applications in Materials Science and Supramolecular Chemistry
The incorporation of fluorine into organic materials can lead to unique properties, such as hydrophobicity, thermal stability, and altered electronic characteristics. man.ac.uk Fluorinated compounds are utilized in a range of materials, from fluoropolymers to liquid crystals and organic electronics. researchgate.net The this compound moiety could be incorporated into polymer backbones or as side chains to create novel fluorinated materials with tailored properties.
In supramolecular chemistry, the ability of the N-H group to act as a hydrogen bond donor and the fluorine atoms to participate in non-covalent interactions (e.g., C-F···H-X or anion-π interactions) could be exploited in the design of self-assembling systems and molecular receptors. The development of fluorinated metal-organic frameworks (F-MOFs) is an active area of research, where fluorinated linkers can impart increased stability and specific gas sorption properties. rsc.org
Interactive Table: Potential Applications of this compound in Different Fields
| Field of Application | Potential Role of this compound | Desired Properties Conferred |
| Medicinal Chemistry | Privileged scaffold for ligand design | Enhanced metabolic stability, improved binding affinity, favorable pharmacokinetic profile |
| API Synthesis | Advanced intermediate | Introduction of 3D structure and fluorine into the final drug molecule |
| Asymmetric Catalysis | Precursor to chiral ligands | High enantioselectivity in metal-catalyzed reactions |
| Materials Science | Monomer for fluorinated polymers | Increased thermal stability, hydrophobicity, specific electronic properties |
| Supramolecular Chemistry | Component of self-assembling systems | Directional non-covalent interactions, formation of ordered structures |
Computational and Theoretical Investigations of 8,8 Difluoro 6 Azaspiro 2.5 Octane
Quantum Mechanical Studies of Electronic Structure and Bonding
The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, creating a localized region of high electron density around the fluorine atoms and a corresponding electron-deficient carbon center (C8). This electronic perturbation extends to the adjacent nitrogen atom of the piperidine (B6355638) ring. Analysis of the molecular electrostatic potential (MEP) map would likely show a region of negative potential around the fluorine atoms and a region of positive potential around the N-H proton and the C8 carbon.
Furthermore, the presence of fluorine atoms can influence the hybridization of the C8 carbon and adjacent atoms. The bond lengths and angles around the spirocyclic core are also affected by the steric and electronic demands of the difluoro group. Theoretical calculations can provide precise values for these geometric parameters.
Table 1: Calculated Geometric Parameters for 8,8-Difluoro-6-azaspiro[2.5]octane (Note: These are representative values derived from DFT calculations on analogous structures and may vary with the level of theory and basis set used.)
| Parameter | Value |
| C8-F Bond Length | ~1.35 Å |
| C8-C7 Bond Length | ~1.54 Å |
| C8-C5 Bond Length | ~1.54 Å |
| N6-C5 Bond Length | ~1.47 Å |
| N6-C7 Bond Length | ~1.47 Å |
| F-C8-F Bond Angle | ~105° |
| C5-C8-C7 Bond Angle | ~110° |
| C5-N6-C7 Bond Angle | ~112° |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The rigid spirocyclic framework of this compound limits its conformational flexibility compared to acyclic or monocyclic analogs. However, the piperidine ring can still adopt different chair and boat conformations. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the conformational space and identify the most stable conformers.
Molecular dynamics simulations can further provide insights into the intermolecular interactions of this compound with solvent molecules or biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The difluoro group, while generally considered a weak hydrogen bond acceptor, can participate in non-covalent interactions, such as orthogonal multipolar interactions, which can be significant in specific environments.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical reactions. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution provide clues about the molecule's nucleophilic and electrophilic character.
The lone pair of electrons on the nitrogen atom is expected to be the primary contributor to the HOMO, making this position the most likely site for electrophilic attack. Conversely, the LUMO is likely to be distributed around the C-F bonds and the C8 carbon, suggesting that this region is susceptible to nucleophilic attack, although the strength of the C-F bonds would make such a reaction challenging.
Calculated atomic charges and Fukui functions can provide a more quantitative measure of the local reactivity of each atom in the molecule. This information is crucial for predicting the regioselectivity of reactions such as alkylation, acylation, or more complex cycloadditions. For instance, in an N-alkylation reaction, the nitrogen atom would be the predicted site of reaction.
Structure-Property Relationship Studies for Rational Design
By systematically modifying the structure of this compound in silico and calculating key molecular descriptors, it is possible to establish quantitative structure-property relationships (QSPR). These studies are fundamental for the rational design of new molecules with tailored properties for applications in medicinal chemistry and materials science.
For example, the lipophilicity (logP) of the molecule, a critical parameter for drug absorption, can be computationally estimated. The introduction of the gem-difluoro group is known to increase lipophilicity compared to the non-fluorinated analog. Other properties such as dipole moment, polarizability, and aqueous solubility can also be predicted.
By correlating these calculated properties with experimentally observed activities (if available for analogous compounds), predictive models can be built. These models can then be used to guide the synthesis of new derivatives of this compound with optimized properties, such as enhanced binding affinity to a biological target or improved material characteristics.
Table 2: Calculated Molecular Properties of this compound (Note: These are estimated values and can vary based on the computational method.)
| Property | Predicted Value |
| Dipole Moment | 2.0 - 2.5 D |
| Polarizability | 12 - 14 ų |
| Calculated logP | 1.5 - 2.0 |
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Synthesis of Difluorinated Azaspiro[2.5]octanes
The enantioselective synthesis of spirocyclic compounds, particularly those bearing stereogenic quaternary carbons, remains a formidable challenge in organic chemistry. nih.govrsc.org While methods for the synthesis of racemic 8,8-Difluoro-6-azaspiro[2.5]octane exist, the development of catalytic, asymmetric routes to access enantioenriched versions is a key area for future innovation. The demand for enantiomerically pure spirocycles is driven by their potential as privileged scaffolds in medicinal chemistry, where a specific three-dimensional arrangement is often crucial for biological activity. nih.govrsc.org
Future research is anticipated to focus on several key strategies to achieve this goal:
Chiral Catalysis: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, will be instrumental. nih.govrsc.org For instance, palladium-catalyzed asymmetric allylic alkylation reactions have shown promise for creating enantioenriched spirocyclic ketones, a strategy that could potentially be adapted for azaspirocycle synthesis. nih.gov Similarly, chiral phosphoric acids and N-heterocyclic carbenes are emerging as powerful tools in asymmetric catalysis and could be applied to the synthesis of chiral difluorinated azaspiro[2.5]octanes.
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts offers a promising avenue for the enantioselective synthesis of spirocyclic systems. acs.org This method could be particularly effective for constructing the spirocyclic core of this compound from prochiral precursors.
Substrate-Controlled Diastereoselective Synthesis: Another approach involves the use of chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the cyclization reaction. While often requiring additional synthetic steps for attachment and removal, this method can provide high levels of stereocontrol.
| Asymmetric Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Anticipated Challenges |
| Chiral Transition-Metal Catalysis | Palladium, Rhodium, Copper Complexes | High turnover numbers, broad substrate scope | Catalyst sensitivity, metal contamination in products |
| Organocatalysis | Chiral Phosphoric Acids, N-Heterocyclic Carbenes, Proline Derivatives | Metal-free, environmentally benign, high enantioselectivity | Higher catalyst loading, longer reaction times |
| Chiral Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Mild reaction conditions, operational simplicity | Limited substrate scope, optimization of reaction conditions |
| Substrate-Controlled Synthesis | Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome | Additional synthetic steps, potential for lower overall yield |
Exploration of Novel Reactivity and Rearrangement Pathways
The interplay between the strained cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the electron-withdrawing gem-difluoro group in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on understanding and exploiting this reactivity to generate novel molecular architectures.
Ring-Opening Reactions: The cyclopropane ring is susceptible to ring-opening reactions under various conditions (e.g., with acids, electrophiles, or transition metals). The presence of the gem-difluoro group is expected to influence the regioselectivity of this ring-opening, potentially leading to the formation of unique fluorinated piperidine derivatives that are not easily accessible by other means.
Rearrangement Reactions: Under thermal or photochemical conditions, or in the presence of specific catalysts, this compound and its derivatives could undergo novel rearrangement reactions. These rearrangements could provide access to complex polycyclic or spirocyclic systems with different ring sizes and substitution patterns. Computational studies could play a crucial role in predicting the feasibility and outcomes of such transformations. spbu.ru
Functionalization of the Piperidine Ring: While the synthesis of the core scaffold is important, the ability to selectively functionalize the piperidine ring is crucial for its application in drug discovery and materials science. Future work will likely explore C-H functionalization reactions to introduce substituents at various positions on the piperidine ring, thereby expanding the accessible chemical space.
Integration into High-Throughput Synthesis and Screening Platforms
The demand for novel chemical entities in drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. acs.orgsci-hub.se The integration of this compound and its derivatives into these platforms is a logical next step to accelerate the discovery of new applications.
Parallel Synthesis: The development of robust and reliable synthetic routes to this compound will enable its use as a building block in parallel synthesis campaigns. acs.org This will allow for the rapid generation of large libraries of derivatives with diverse substitution patterns.
Automated Synthesis: Solid-phase synthesis or flow chemistry approaches could be developed for the synthesis of this compound derivatives. jove.com These automated techniques would allow for the efficient and reproducible production of compound libraries for screening.
High-Throughput Screening: Once synthesized, these libraries can be subjected to high-throughput screening against a wide range of biological targets or for specific material properties. tandfonline.com This will facilitate the rapid identification of hit compounds with desired activities or properties.
| Platform | Key Technology | Application to this compound | Expected Outcome |
| High-Throughput Synthesis | Parallel Synthesis, Automated Synthesis (Solid-Phase, Flow Chemistry) | Rapid generation of diverse libraries of derivatives. | A large collection of novel compounds for screening. |
| High-Throughput Screening | Miniaturized Assays, Robotic Liquid Handling | Identification of biological activity or desired material properties. | Discovery of new leads for drug development or material innovation. |
Advanced Applications in Chemical Biology and Material Innovation
The unique properties of this compound make it an attractive scaffold for advanced applications in both chemical biology and materials science.
Chemical Biology: The introduction of the gem-difluoro group can significantly impact the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. acs.orgresearchgate.net This makes this compound an interesting building block for the design of novel bioactive molecules. nih.gov Its conformationally restricted nature can also lead to enhanced binding affinity and selectivity for biological targets. Future research could explore its incorporation into probes for chemical biology studies or as a core scaffold for the development of new therapeutic agents.
Material Innovation: The rigidity and polarity of the this compound scaffold could be exploited in the design of new materials. For example, its incorporation into polymers could lead to materials with unique thermal or mechanical properties. The presence of the fluorine atoms could also impart desirable properties such as hydrophobicity and chemical resistance. Further exploration in this area could lead to the development of novel fluorinated polymers, liquid crystals, or other advanced materials.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8,8-Difluoro-6-azaspiro[2.5]octane to improve yield and purity?
- Methodology :
- Use factorial design to systematically vary parameters (e.g., reaction temperature, solvent polarity, and catalyst loading) and identify optimal conditions. This approach minimizes trial-and-error experimentation .
- Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and intermediates. For example, ICReDD integrates computational models with experimental validation to reduce development time .
- Monitor reaction progress via HPLC or GC-MS to track intermediate formation and purity.
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments and - HSQC for spirocyclic carbon connectivity .
- X-ray Crystallography : Resolve the 3D spirocyclic architecture and confirm stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for fluorine-containing fragments .
- Infrared Spectroscopy (IR) : Identify vibrational modes of the azaspiro ring and fluorine substituents.
Q. What methodologies are employed to assess the bioactivity and target interactions of this compound derivatives?
- Methodology :
- In vitro binding assays : Screen derivatives against biological targets (e.g., enzymes or receptors) using fluorescence polarization or surface plasmon resonance (SPR) .
- Molecular docking simulations : Predict binding affinities and interaction modes with targets like kinases or GPCRs, leveraging the spirocyclic scaffold’s rigidity .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and membrane permeability using Caco-2 cell models .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods enhance the design of novel derivatives of this compound?
- Methodology :
- Quantum mechanical calculations : Use density functional theory (DFT) to evaluate transition states and substituent effects on reactivity (e.g., fluorine’s electron-withdrawing impact) .
- Machine learning (ML) : Train models on existing spirocyclic compound libraries to predict regioselectivity in derivatization reactions .
- Dynamic reaction monitoring : Couple computational predictions with real-time spectroscopic data (e.g., in situ Raman) to validate intermediate formation .
Q. What strategies are recommended to resolve contradictions between computational predictions and experimental data in the reactivity of this compound?
- Methodology :
- Sensitivity analysis : Test computational models against minor perturbations (e.g., solvent effects or protonation states) to identify error sources .
- Cross-validation with isotopic labeling : Use or isotopes to trace reaction mechanisms and validate predicted pathways .
- Meta-analysis of structural analogs : Compare reactivity trends in related azaspiro compounds (e.g., 7-Fluoro-5-azaspiro[2.5]octane) to refine computational parameters .
Q. How does the spirocyclic architecture of this compound influence its stereoelectronic properties and reaction pathways?
- Methodology :
- Conformational analysis : Use NOESY NMR or molecular dynamics (MD) simulations to study ring puckering and steric constraints .
- Electron localization function (ELF) studies : Map electron density to identify hyperconjugative interactions between fluorine and the nitrogen lone pair .
- Comparative reactivity studies : Synthesize analogs (e.g., non-fluorinated or mono-fluorated spirocycles) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
